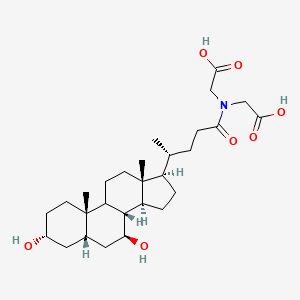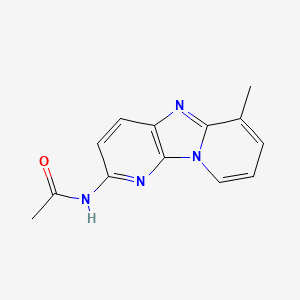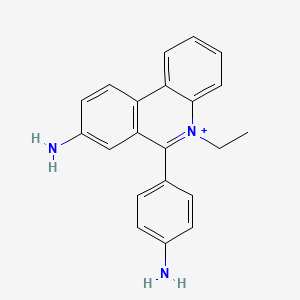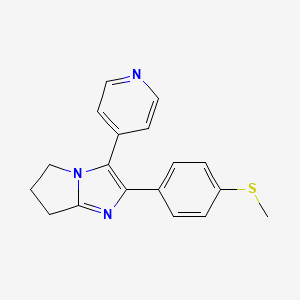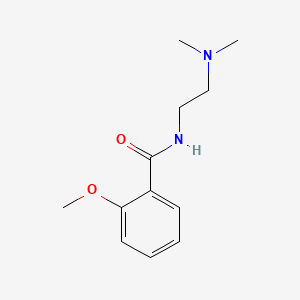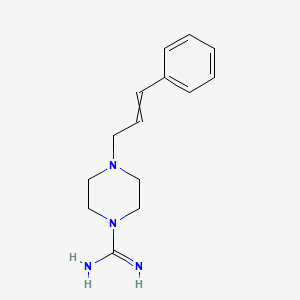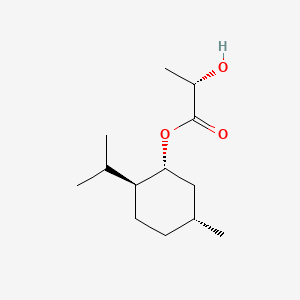
Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-
Übersicht
Beschreibung
Synthesis Analysis
Synthesis techniques for compounds similar to Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-, involve multi-step processes that include ring-closing metathesis, Diels-Alder reactions, and the use of various catalysts to achieve the desired molecular configuration. For instance, Xin Cong and Z. Yao (2006) described a diastereoselective synthesis using L-serine, showcasing ring-closing metathesis and Grignard reactions as key steps (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed through spectroscopic methods, including NMR and X-ray crystallography. These techniques help in determining the conformational preferences of the molecules and the impact of different substituents on the molecule's stability and structure. Kleinpeter et al. (2012) conducted a study on the esters of 4-hydroxy-cyclohexanone, providing insights into the conformational equilibria of such compounds (Kleinpeter, Heydenreich, Koch, & Linker, 2012).
Chemical Reactions and Properties
The chemical reactivity of Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-, and similar compounds involves various reactions such as esterification, hydrolysis, and cycloadditions. These reactions are influenced by the compound's functional groups and molecular structure, leading to the formation of new chemical entities with unique properties. Grob and Kaiser (1967) explored reactions between propiolic acid and cyclohexanone, highlighting the synthetic possibilities and the formation of complex structures (Grob & Kaiser, 1967).
Physical Properties Analysis
The physical properties of such compounds, including solubility, viscosity, and thermal stability, are critical for their potential applications. These properties are determined by the compound's molecular structure and the presence of specific functional groups. Balaji and Murugavel (2011) synthesized photosensitive poly(ether–ester)s containing α,β-unsaturated ketone moieties, investigating their solubility and thermal properties (Balaji & Murugavel, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are influenced by the compound's functional groups and molecular framework. Studies such as those by Hanzawa et al. (2012), focusing on the synthesis of carboxylic acids and esters containing a tetrahydropyran ring, provide insights into the compound's reactivity and potential for forming various derivatives (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Properties
- Propanoic acid derivatives, including the mentioned compound, are utilized in synthesis and analytical chemistry. For instance, (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid, a similar compound, has been synthesized for use as a chiral resolving agent, showcasing the significance of such compounds in stereochemistry and analysis (Ichikawa, Ono, & Harada, 2003).
Enzyme Activation
- Derivatives of propanoic acid, especially those related to menthol, have shown potential in enzyme activation. A study on hydrophobic deep eutectic solvents based on menthol and fatty acids demonstrated their ability to activate enzymes, indicating the broader applicability of such compounds in biocatalysis (Elgharbawy et al., 2023).
Synthesis of Novel Compounds
- Propanoic acid esters are key in synthesizing novel compounds. The synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, a derivative, shows the role of these esters in creating new chemical entities with potential therapeutic applications (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
Enantioselective Catalysis
- These compounds play a significant role in enantioselective catalysis, as demonstrated by studies on dendritic oxazoline ligands in palladium-catalyzed allylic alkylations. Such research highlights the importance of propanoic acid derivatives in achieving high selectivity in chemical reactions (Malkoch et al., 2002).
Material Science and Polymer Chemistry
- In material science and polymer chemistry, these compounds are crucial for synthesizing novel polymers and biocompatible materials. For example, acid-labile polymers with pendent cyclic ortho esters based on such compounds have been developed for biomedical applications (Cheng et al., 2012).
Development of Potent Agonists
- The synthesis of derivatives, such as (2S)-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid from similar compounds, supports the development of potent agonists for various biological receptors, illustrating the pharmaceutical relevance of these compounds (Reynolds & Hermitage, 2001).
Fluorescent Biolabels
- These esters are also instrumental in the synthesis of tagged fluorescent compounds, such as Schiff-base aluminium complexes, which can be used as biolabels. This demonstrates their utility in biochemistry and molecular biology for labeling and tracking purposes (Briggs et al., 2002).
Renewable Building Blocks in Materials Science
- Phloretic acid, derived from 3-(4-hydroxyphenyl)propanoic acid, exemplifies the role of these compounds as renewable building blocks in materials science. They are used to enhance the reactivity of molecules towards benzoxazine ring formation, a critical process in developing new materials (Trejo-Machin et al., 2017).
Eigenschaften
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10+,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNOLBSYLSYIBM-NOOOWODRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036338 | |
| Record name | Menthyl lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid or white crystalline solid with a weak chamomile or tobacco odour | |
| Record name | l-Menthyl l-lactate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/99/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
l-Menthyl lactate | |
CAS RN |
61597-98-6, 59259-38-0 | |
| Record name | l-Menthyl L-Lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthyl lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHYL LACTATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BF9E65L7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



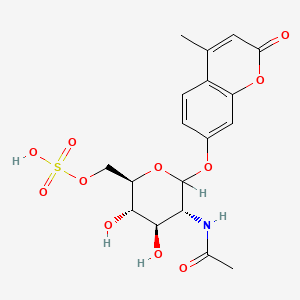
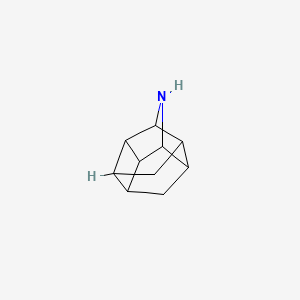
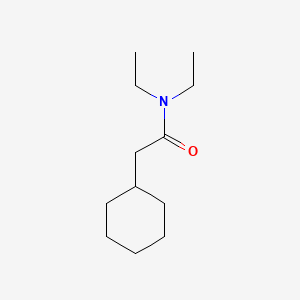
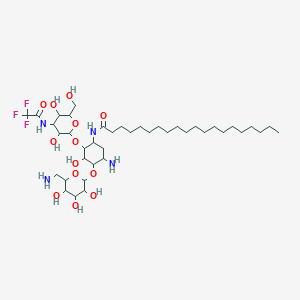
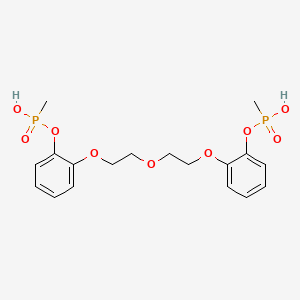
![(1S,9S)-10-(3-Fluoropropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1212766.png)

